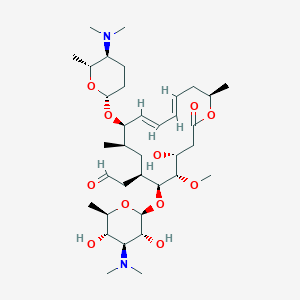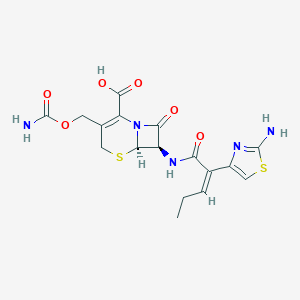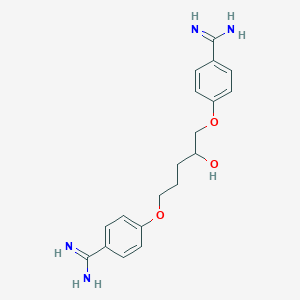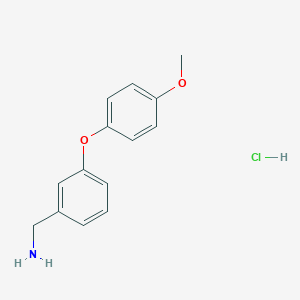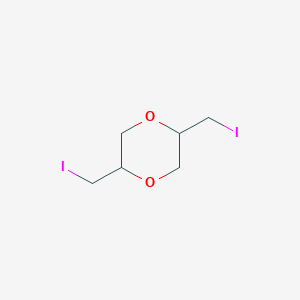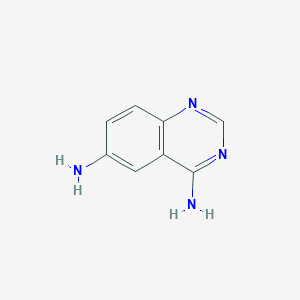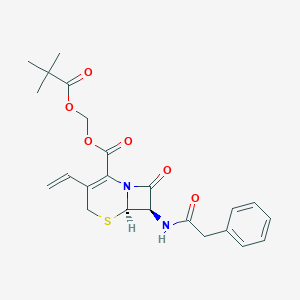
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate, also known as PVCM, is a cephalosporin antibiotic that has been synthesized and studied for its potential applications in the field of medicine.
Mecanismo De Acción
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and ultimately results in the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in lab experiments is its broad-spectrum activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate is not effective against all bacterial strains, and may not be suitable for certain applications.
Direcciones Futuras
Future research on Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate could focus on its potential use in combination with other antibiotics to enhance its efficacy against certain bacterial strains. Additionally, further studies could investigate the potential use of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in the treatment of other diseases, such as fungal infections or viral infections. Finally, research could focus on the development of new synthetic methods for Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate involves the reaction of 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid with pivaloyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in its final form.
Aplicaciones Científicas De Investigación
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been studied for its potential use as an antibiotic in the treatment of bacterial infections. It has shown activity against a range of gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
Número CAS |
146383-05-3 |
|---|---|
Nombre del producto |
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate |
Fórmula molecular |
C23H26N2O6S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-3-ethenyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-5-15-12-32-20-17(24-16(26)11-14-9-7-6-8-10-14)19(27)25(20)18(15)21(28)30-13-31-22(29)23(2,3)4/h5-10,17,20H,1,11-13H2,2-4H3,(H,24,26)/t17-,20-/m1/s1 |
Clave InChI |
IPWNJKJYNDLPHY-YLJYHZDGSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)C=C |
SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
SMILES canónico |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
Otros números CAS |
146383-05-3 |
Sinónimos |
pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate POM-PAVCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



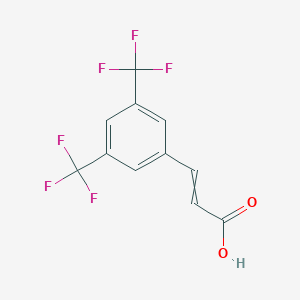
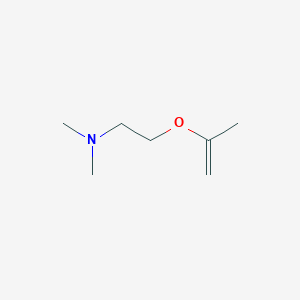
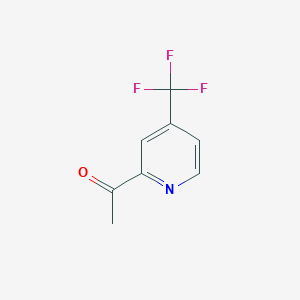
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
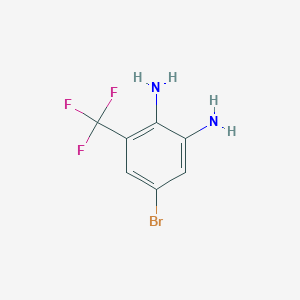
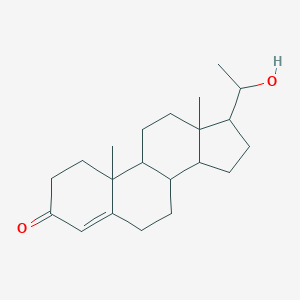
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
